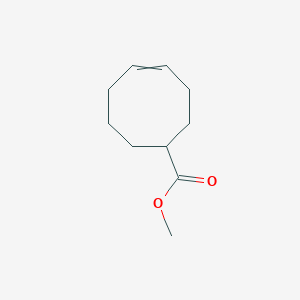
Methyl cyclooct-4-ene-1-carboxylate
説明
Methyl cyclooct-4-ene-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications in Polymer Chemistry
Methyl cyclooct-4-ene-1-carboxylate is utilized in the synthesis of copolymers, particularly in the preparation of statistical poly(ethylene-co-methyl methacrylate) copolymers. These copolymers are valuable as compatibilizers in polymer blends, enhancing the compatibility between different types of polymers such as poly(methyl methacrylate) and polyethylene . The incorporation of this compound allows for tailored properties in materials used for packaging, automotive parts, and other applications requiring specific mechanical characteristics.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing various bioactive compounds. For instance, it has been linked to the development of radioimmunoimaging agents that improve tumor-to-blood ratios in cancer diagnostics. The compound's ability to form stable conjugates with targeting molecules enhances its utility in targeted therapies . Moreover, it has been evaluated for its potential use in drug delivery systems due to its favorable biocompatibility and functionalization capabilities.
Fragrance and Cosmetic Industry
This compound has also found applications in the fragrance industry. It can be used to formulate pleasant olfactory profiles for perfumes, air care products, and cosmetics. The compound's versatility allows it to be incorporated in varying amounts depending on the desired fragrance intensity . Its pleasant scent characteristics make it suitable for use in household products and personal care formulations.
Polymer Blends Compatibility
A study demonstrated that incorporating this compound into poly(ethylene-co-methyl methacrylate) significantly improved the mechanical properties and thermal stability of the resulting copolymer blends. The research indicated that these blends exhibited enhanced tensile strength and elongation at break compared to blends without this compound .
Targeted Cancer Imaging
Research involving cyclooctene derivatives highlighted the effectiveness of this compound in synthesizing radiolabeled antibodies for tumor imaging. The study reported a substantial increase in imaging contrast due to improved tumor localization of the radiolabeled conjugates .
Fragrance Formulation
In fragrance formulation studies, this compound was assessed for its olfactory impact when blended with other aromatic compounds. Results showed that it contributed positively to the overall scent profile while maintaining stability under various conditions typical for cosmetic applications .
特性
CAS番号 |
1129-33-5 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
methyl cyclooct-4-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3 |
InChIキー |
NVLYMDYWKGWODU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCCC=CCC1 |
異性体SMILES |
COC(=O)C1CCC/C=C\CC1 |
正規SMILES |
COC(=O)C1CCCC=CCC1 |
同義語 |
4-Cyclooctene-1-carboxylic acid methyl ester |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














